2,2,2-Trifluoro-1-(oxolan-2-yl)ethyl trifluoromethanesulfonate

Übersicht

Beschreibung

2,2,2-Trifluoro-1-(oxolan-2-yl)ethyl trifluoromethanesulfonate is a useful research compound. Its molecular formula is C7H8F6O4S and its molecular weight is 302.19 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

The primary targets of 2,2,2-Trifluoro-1-(oxolan-2-yl)ethyl trifluoromethanesulfonate are currently unknown. This compound is a relatively new chemical entity and research is ongoing to identify its specific targets and their roles .

Biochemical Pathways

As research progresses, it is expected that the affected pathways and their downstream effects will be identified .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown These properties are crucial in determining the bioavailability of the compound

Action Environment

The influence of environmental factors on the action, efficacy, and stability of this compound is currently unknown

Biochemische Analyse

Biochemical Properties

2,2,2-Trifluoro-1-(oxolan-2-yl)ethyl trifluoromethanesulfonate plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to act as a reagent in the preparation of cyclic N-aryl hydroxamic acids via phase-transfer catalyzed alkylation of nitrobenzyl bromides . The interactions between this compound and these biomolecules are primarily based on its trifluoromethanesulfonate group, which can form strong bonds with nucleophiles, thereby facilitating various biochemical transformations.

Cellular Effects

The effects of this compound on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can affect the expression of genes involved in metabolic pathways, leading to alterations in cellular metabolism . Additionally, this compound has been observed to impact cell signaling pathways, which can result in changes in cell proliferation, differentiation, and apoptosis.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with various biomolecules. This compound can bind to enzymes and proteins, leading to either inhibition or activation of their functions. For instance, this compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby altering the flux of metabolites . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under normal storage conditions, but it can degrade over extended periods or under specific conditions . Long-term studies have shown that this compound can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound can modulate metabolic pathways and cellular processes without causing significant toxicity . At higher doses, this compound can induce toxic effects, including cellular damage and disruption of normal physiological functions. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without being harmful.

Metabolic Pathways

This compound is involved in various metabolic pathways. This compound interacts with enzymes and cofactors that play critical roles in metabolic processes . For example, it can inhibit enzymes involved in the glycolytic pathway, leading to changes in the levels of metabolites and overall metabolic flux. Additionally, this compound can affect the tricarboxylic acid cycle by modulating the activity of key enzymes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. The localization and accumulation of this compound within cells can influence its activity and function.

Biologische Aktivität

2,2,2-Trifluoro-1-(oxolan-2-yl)ethyl trifluoromethanesulfonate is an organofluorine compound known for its unique reactivity and potential applications in medicinal chemistry and materials science. This article explores its biological activity, synthesis, and applications based on diverse research findings.

Chemical Structure and Properties

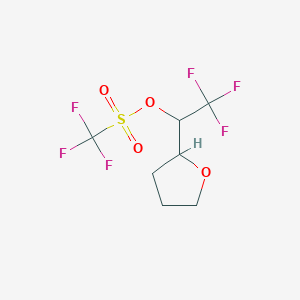

The compound features a trifluoromethanesulfonate group attached to a carbon framework that includes an oxolane ring. Its molecular formula is , with a molecular weight of approximately 184.16 g/mol. The structure can be represented as follows:

Synthesis

The synthesis of this compound typically involves the reaction of an appropriate alcohol with trifluoromethanesulfonic anhydride under anhydrous conditions to prevent hydrolysis. The general reaction pathway is illustrated below:

- Formation of the sulfonate ester : The alcohol reacts with trifluoromethanesulfonic anhydride.

- Purification : The product is purified through distillation or chromatography.

Cytotoxicity Studies

Recent studies have highlighted the cytotoxic effects of this compound against various cancer cell lines. In vitro assays have demonstrated significant cell apoptosis and DNA damage in treated cells.

| Compound | Cell Line | IC50 (µM) | % Cell Death |

|---|---|---|---|

| 5b | LN229 | 10.14 | 51.58 |

| 5d | LN229 | 8.141 | 50.12 |

| 5m | LN229 | 10.48 | 53.65 |

These results indicate that the compound exhibits promising anticancer properties by inducing apoptosis in glioblastoma cells, as evidenced by TUNEL assays that detect DNA fragmentation.

The mechanism by which this compound induces cytotoxicity involves:

- Nucleophilic Substitution : The electrophilic nature of the trifluoromethanesulfonate group allows it to react with nucleophiles present in biological systems, leading to the formation of new bonds.

- DNA Damage : Treatment with the compound leads to extensive fragmentation of nuclear DNA, which is a hallmark of apoptosis.

Case Studies

In a study involving Drosophila melanogaster as a model organism for diabetes, compounds similar to this compound exhibited significant reductions in glucose levels, indicating potential anti-diabetic properties.

Applications

The compound's unique reactivity makes it suitable for various applications:

- Medicinal Chemistry : As a precursor for synthesizing fluorinated amino acids and other biologically active molecules.

- Materials Science : Utilized in developing novel materials due to its stable fluorinated structure.

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The trifluoromethanesulfonate group acts as an excellent leaving group, facilitating nucleophilic substitutions. Common nucleophiles include amines, alcohols, and thiols.

Key Data

Mechanistic Insight :

The reaction proceeds via an SN2 mechanism, where the triflate group’s electron-withdrawing nature enhances the electrophilicity of the adjacent carbon. This allows efficient displacement by nucleophiles such as amines or alkoxides .

Cross-Coupling Reactions

This compound participates in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings, due to its stability under catalytic conditions.

Example Reaction

| Substrate | Catalyst/Base | Solvent | Temperature | Yield | Source |

|---|---|---|---|---|---|

| Arylboronic acids | Pd(PPh3)4, K2CO3 | THF | 80°C | 50–75% |

Key Observations :

-

The triflate group’s stability under inert atmospheres (N2/Ar) ensures compatibility with transition-metal catalysts.

-

Reactions typically require anhydrous solvents and elevated temperatures for optimal yields .

Esterification and Etherification

The compound reacts with alcohols or carboxylates to form ethers or esters, leveraging the triflate’s leaving-group ability.

Experimental Protocol

-

Ether Synthesis :

-

Ester Synthesis :

Reactivity with Thiols and Amines

Thiols and amines readily undergo substitution reactions under mild conditions:

| Substrate | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Thiophenol | K2CO3, acetonitrile, rt | Thioether | 78% | |

| Benzylamine | DCM, rt (2h) | Secondary amine | 82% |

Safety Note :

Reactions often release triflic acid, necessitating neutralization with mild bases (e.g., NaHCO3) during workup .

Comparative Reactivity Table

| Reaction Type | Preferred Solvent | Temperature Range | Typical Bases | Yield Range |

|---|---|---|---|---|

| Nucleophilic substitution | DCM, acetonitrile | 0°C to reflux | NaH, K2CO3 | 29–85% |

| Cross-coupling | THF, toluene | 50–100°C | K2CO3, Cs2CO3 | 50–75% |

| Etherification | DMF, DCM | rt to 60°C | NaH | 60–85% |

Degradation and Stability

Eigenschaften

IUPAC Name |

[2,2,2-trifluoro-1-(oxolan-2-yl)ethyl] trifluoromethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8F6O4S/c8-6(9,10)5(4-2-1-3-16-4)17-18(14,15)7(11,12)13/h4-5H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LURXFUQBTOVEFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)C(C(F)(F)F)OS(=O)(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8F6O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401121015 | |

| Record name | Methanesulfonic acid, 1,1,1-trifluoro-, 2,2,2-trifluoro-1-(tetrahydro-2-furanyl)ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401121015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1315366-26-7 | |

| Record name | Methanesulfonic acid, 1,1,1-trifluoro-, 2,2,2-trifluoro-1-(tetrahydro-2-furanyl)ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1315366-26-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methanesulfonic acid, 1,1,1-trifluoro-, 2,2,2-trifluoro-1-(tetrahydro-2-furanyl)ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401121015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.